9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one is a complex organic compound with significant implications in biochemical research. This compound is classified under the category of purine derivatives and phosphorinated heterocycles. The intricate structure of this molecule suggests potential applications in medicinal chemistry and biochemistry due to its unique functional groups and stereochemistry.
The compound is referenced in various scientific databases, including PubChem and ChemSrc, which provide detailed information about its molecular properties and potential applications . The compound's CAS number is 276696-61-8, which facilitates its identification in chemical literature and commercial databases.
This compound belongs to the class of purines and phosphorinated compounds. Its structure features a purine base linked to a furodioxaphosphinin moiety, which is characterized by a phosphorus atom integrated into a heterocyclic framework. The stereochemistry indicated by the (4aR,6R,7R,7aS) designation denotes specific spatial arrangements of atoms that are crucial for its biological activity.
The synthesis of 9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one can be approached through several synthetic routes. One common method involves the condensation of appropriate precursors containing both the purine and furodioxaphosphinin components.
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed for purification and characterization of the final product.
The molecular formula for this compound is , with a molecular weight of approximately 605.067 g/mol . The structure features multiple functional groups including hydroxyl (-OH), carbonyl (=O), and phosphonic acid derivatives.
The structural representation can be analyzed using various tools such as NMR spectroscopy and X-ray crystallography to confirm the three-dimensional arrangement of atoms. The InChI key for this compound is ZOOGRGPOEVQQDX-UUOKFMHZSA-N.
The compound can participate in various chemical reactions typical of purine derivatives and phosphorinated compounds. These include nucleophilic substitutions and hydrolysis reactions due to the presence of reactive functional groups.
Reactions involving this compound may require specific conditions such as pH control or the presence of catalysts to facilitate desired transformations. For instance, the reactivity of the phosphorus atom can lead to the formation of phosphonate esters under appropriate conditions.
The mechanism of action for 9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one may involve interaction with specific biological targets such as enzymes or receptors related to cellular signaling pathways.
Studies suggest that compounds with similar structures can modulate cyclic guanosine monophosphate pathways or inhibit specific kinases . Understanding these interactions requires extensive biochemical assays to elucidate their effects on cellular processes.
Chemical properties include solubility in various solvents (water solubility may vary due to the presence of polar functional groups) and stability under different pH conditions. The partition coefficient (LogP) indicates moderate hydrophobicity which influences its biological availability .
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one has potential applications in pharmacology as a research tool for studying enzyme inhibition or modulation of signaling pathways related to nitric oxide or cyclic guanosine monophosphate signaling . Its unique structure may also lend itself to further development as a therapeutic agent targeting specific diseases such as cancer or cardiovascular disorders.
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8